1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 2090943-11-4
VCID: VC3117109
InChI: InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2
SMILES: C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F
Molecular Formula: C12H16ClFN2
Molecular Weight: 242.72 g/mol

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine

CAS No.: 2090943-11-4

Cat. No.: VC3117109

Molecular Formula: C12H16ClFN2

Molecular Weight: 242.72 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine - 2090943-11-4

Specification

CAS No. 2090943-11-4
Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
IUPAC Name 1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine
Standard InChI InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2
Standard InChI Key JFNMCYLKNLBVGA-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F
Canonical SMILES C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F

Introduction

Chemical Structure and Properties

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is characterized by a six-membered piperazine ring connected to a 3-chlorophenyl group through a 2-fluoroethyl linker. The compound has the molecular formula C₁₂H₁₆ClFN₂ with a molecular weight of 242.72 g/mol. The piperazine core contains two nitrogen atoms that can serve as hydrogen bond acceptors, potentially improving pharmacokinetic features of drug candidates due to their appropriate pKa values .

The compound's structural features include:

  • A piperazine ring with two nitrogen atoms at positions 1 and 4

  • A 3-chlorophenyl group with chlorine at the meta position

  • A 2-fluoroethyl linker with fluorine at the carbon adjacent to the phenyl ring

  • An asymmetric carbon at the fluorine-bearing position

Chemical Identifiers and Physical Data

Table 1. Physical and Chemical Properties of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine

PropertyValue
CAS Number2090943-11-4
IUPAC Name1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine
Molecular FormulaC₁₂H₁₆ClFN₂
Molecular Weight242.72 g/mol
Standard InChIInChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2
Standard InChIKeyJFNMCYLKNLBVGA-UHFFFAOYSA-N
SMILESC1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F
Physical StateLikely a crystalline solid at room temperature
Purity (Commercial)At least 95%

Pharmacological Properties and Biological Activity

Structure-Activity Relationships

The presence of both chlorine and fluorine substituents in 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine could significantly impact its pharmacological profile:

Table 2. Potential Impact of Structural Features on Biological Activity

Structural FeaturePotential Impact on Activity
Piperazine coreProvides hydrogen bond acceptors; influences pharmacokinetics; serves as a versatile scaffold for drug design
3-Chlorophenyl groupMay enhance lipophilicity; could affect receptor binding profile; potential modulation of CNS activity
2-Fluoroethyl linkerLikely increases metabolic stability; potentially affects conformational preferences; may enhance binding to target receptors
Fluorine substitutionOften improves metabolic stability; can enhance binding to protein targets; modifies electronic properties

Future Research Directions

Several promising research avenues could further elucidate the properties and potential applications of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine:

  • Synthetic Methodology Development

    • Optimization of synthetic routes to improve yield and purity

    • Development of stereoselective methods to prepare specific stereoisomers

  • Comprehensive Physicochemical Characterization

    • Determination of solubility parameters in various solvents

    • Investigation of acid-base properties and salt formation

    • Evaluation of stability under various conditions

  • Pharmacological Screening

    • Receptor binding studies, particularly focusing on serotonergic systems

    • Antimicrobial activity assessment

    • Evaluation of potential neuroactive properties

  • Structure-Activity Relationship Studies

    • Preparation of analogues with modified substitution patterns

    • Investigation of the impact of the fluorine position on activity

    • Comparison with non-halogenated analogues

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